molecular formula C22H27GdN3O11- B1142420 2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron CAS No. 113662-23-0

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron

Katalognummer: B1142420
CAS-Nummer: 113662-23-0
Molekulargewicht: 666.7 g/mol
InChI-Schlüssel: MXZROTBGJUUXID-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gadobenic acid, often used in its salt form gadobenate dimeglumine and known under the brand name MultiHance, is a linear gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) . Its primary research applications focus on enhancing visualization of the central nervous system (CNS) and liver. For CNS studies, it aids in detecting and visualizing lesions with an abnormal blood-brain barrier or abnormal vascularity in the brain and spine . As a hepatobiliary agent, it is taken up by functioning hepatocytes via the OATP1B1/B3 transporter and is excreted into the biliary canaliculi, which allows for delayed imaging of the liver parenchyma and biliary system . This makes it a valuable "combination agent" for researching focal liver lesions, as it provides both dynamic vascular phase information and delayed hepatobiliary phase information . The mechanism of action of gadobenic acid is based on its paramagnetic properties. The gadolinium ion (Gd3+) has seven unpaired electrons, and when placed in a magnetic field, it develops a large magnetic moment. This enhances the relaxation rates (shortening T1) of nearby water protons, leading to an increase in signal intensity (brightness) on T1-weighted MR images . A key differentiator of gadobenic acid from other GBCAs is the benzene ring in its BOPTA ligand, which confers weak, transient binding to serum proteins like albumin . This protein interaction slows molecular tumbling and results in a higher relaxivity compared to conventional agents, which can contribute to an improved contrast-to-noise ratio . The pharmacokinetics are characterized by a predominantly renal route of elimination, with 78-96% of the dose excreted in urine, and a minor fraction (0.6-4%) eliminated via the biliary system . Researchers should note that gadobenic acid is a linear GBCA. Linear agents have been associated with a greater propensity to release gadolinium and cause its deposition in tissues, including the brain, compared to more stable macrocyclic agents . While the clinical consequences of this deposition are not fully defined, and no evidence of harm has been established, regulatory agencies like the European Medicines Agency (EMA) have restricted its use in clinical practice. Specifically, the intravenous use of gadobenic acid is recommended to be limited to liver scans where its hepatobiliary properties provide a critical diagnostic benefit . All gadolinium-based agents carry a known risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment . This product is strictly for laboratory research use only and must not be administered to humans.

Eigenschaften

Key on ui mechanism of action

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences.

CAS-Nummer

113662-23-0

Molekularformel

C22H27GdN3O11-

Molekulargewicht

666.7 g/mol

IUPAC-Name

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4

InChI-Schlüssel

MXZROTBGJUUXID-UHFFFAOYSA-J

Isomerische SMILES

[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Kanonische SMILES

[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Color/Form

Hygroscopic powder

Dichte

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

melting_point

124 °C

Verwandte CAS-Nummern

127000-20-8 (dimeglumine)

Löslichkeit

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chelation of Gadolinium Oxide with Polyaminocarboxylic Acids

The foundational method for synthesizing gadobenate acid involves reacting gadolinium sesquioxide (Gd2O3\text{Gd}_2\text{O}_3) with a polyaminocarboxylic acid ligand, such as benzyloxypropionic tetraacetic acid (BOPTA). In a representative industrial process, gadolinium oxide and BOPTA are combined in a molar ratio of 1:2 in purified water. The mixture is heated to 90–100°C under reflux for 6–10 hours, forming a gadolinium-BOPTA complex. This step ensures complete chelation, with reaction progress monitored via pH stabilization and visual clarification of the solution.

Key parameters include:

  • Temperature control : Maintaining 90–100°C prevents ligand degradation while promoting efficient metal-ligand binding.

  • Stoichiometric balance : A 1:2 molar ratio of Gd2O3\text{Gd}_2\text{O}_3 to BOPTA minimizes unreacted starting materials.

Meglumine Salt Formation

Following chelation, the gadolinium-BOPTA complex is reacted with meglumine (1-deoxy-1-(methylamino)-D-glucitol) to form the water-soluble gadobenate dimeglumine salt. The meglumine solution is added at room temperature in a 1:1 molar ratio relative to BOPTA, with stirring for 2–3 hours. This step neutralizes the acidic groups of BOPTA, enhancing solubility and biocompatibility.

Sonochemical Synthesis: Accelerating Reaction Kinetics

Ultrasound-Assisted Chelation

Recent advances employ ultrasonic irradiation to reduce reaction times. In a sonochemical approach, gadolinium oxide and BOPTA are dispersed in water and subjected to ultrasound (20–40 kHz) for 30 minutes, achieving yields of 84–98%. The cavitation effect enhances mass transfer and disrupts aggregation, accelerating gadolinium-ligand coordination.

Advantages over thermal methods :

  • Time efficiency : Reaction completion in 30 minutes vs. 6–10 hours.

  • Energy savings : Ambient temperature operation eliminates heating costs.

Salt Formation Under Sonication

Meglumine is introduced during sonication, enabling simultaneous chelation and salt formation. This one-pot method reduces intermediate purification steps, yielding gadobenate dimeglumine directly with 89–96% purity.

Novel Industrial Methods for Enhanced Purity and Scalability

Resin Column Purification

Post-chelated solutions are filtered through activated macroporous resin columns (e.g., HP-20) to adsorb organic impurities. A 220 kg feed solution processed through HP-20 resin achieves 99.5% purity after elution with purified water. This step removes residual ligands, unreacted meglumine, and byproducts like lactams.

Crystallization Optimization

The purified solution is concentrated to 45–55% mass and crystallized by dropwise addition into anhydrous ethanol (1:5–6 weight ratio). Ethanol induces supersaturation, yielding high-purity crystals (99.9%) after 60 minutes of aging. Vacuum drying at 60°C for 12–16 hours produces a free-flowing powder suitable for pharmaceutical formulation.

Table 1: Comparative Analysis of Gadobenate Acid Synthesis Methods

MethodReaction TimeTemperature (°C)Yield (%)Purity (%)Scalability
Conventional Thermal6–10 hours90–10085–9099.5High
Sonochemical30 minutes25–3589–9898.5Moderate
Industrial (Resin)12–16 hours60–6595–9999.9High

Addressing Synthetic Challenges: Byproduct Formation and Environmental Impact

Mitigating Lactam Byproducts

Early methods suffered from lactam formation during ion-exchange steps due to cyclic condensation of BOPTA intermediates. Modern protocols adjust pH to 6.5–7.5 during resin purification, suppressing lactamization and reducing byproducts to <0.1%.

Sustainable Solvent Recovery

Ethanol used in crystallization is reclaimed via distillation, reducing waste. Patents report 90–95% solvent recovery rates, lowering production costs by 5–8% .

Analyse Chemischer Reaktionen

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .

Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .

Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Gadobenic acid is indicated for use in MRI to visualize lesions with abnormal blood-brain barriers or vascularity in both adult and pediatric patients. Its primary applications include:

  • Central Nervous System Imaging : It is used to detect and characterize brain lesions, spinal cord abnormalities, and associated tissues. The agent enhances the contrast between normal and pathological tissues by altering the relaxation times of water protons in its vicinity, leading to improved signal intensity in T1-weighted sequences .
  • Magnetic Resonance Angiography : Gadobenic acid is employed to evaluate patients with known or suspected renal or aorto-ilio-femoral occlusive vascular diseases. This application allows for detailed visualization of blood vessels and helps assess vascular integrity .

Advanced Imaging Techniques

Recent advancements in MRI technology have expanded the applications of gadobenic acid beyond traditional imaging:

  • Dynamic Imaging : Gadobenic acid is utilized in dynamic MRI studies to assess liver function and detect focal liver lesions. The compound is taken up by hepatocytes during the hepatobiliary phase, providing critical information about liver structure and function .
  • Artificial Intelligence Integration : The incorporation of artificial intelligence in analyzing gadobenic acid-enhanced MRI findings has shown promise in predicting treatment responses and patient prognosis .
  • Radiomics and Radiogenomics : Emerging tools based on radiomic analysis of gadobenic acid-enhanced images are being developed to extract quantitative features that can predict disease outcomes and treatment responses .

Safety and Toxicity Studies

While gadobenic acid is widely used, safety concerns regarding gadolinium-based contrast agents have led to extensive research on their potential toxicity:

  • Tissue Deposition : Studies indicate that repeated administrations of gadolinium compounds can lead to tissue deposition, particularly in the brain, which raises concerns about long-term effects. Research has shown that linear GBCAs like gadodiamide result in higher tissue retention compared to macrocyclic agents like gadobenate dimeglumine .
  • Adverse Reactions : A systematic review highlighted that adverse events associated with gadobenic acid include immediate hypersensitivity reactions and nephrogenic systemic fibrosis (NSF). The risk profile appears comparable to other GBCAs, necessitating careful patient screening prior to administration .

Case Studies

Several case studies illustrate the practical applications of gadobenic acid in clinical settings:

  • Liver Imaging : In a study involving patients with suspected hepatobiliary disease, gadobenic acid was instrumental in accurately characterizing focal liver lesions through dynamic imaging techniques. The enhancement patterns observed during different phases provided valuable diagnostic information .
  • Nephrology Applications : In patients with renal impairment, gadobenic acid's safety profile was evaluated against other GBCAs. It was found to have a lower incidence of nephrotoxicity while still providing effective imaging capabilities for renal vasculature .

Comparative Data Table

The following table summarizes key characteristics and findings related to gadobenic acid compared to other GBCAs:

PropertyGadobenate DimeglumineGadodiamideGadopentetate Dimeglumine
Chemical StructureMacrocyclicLinearLinear
Common UsesCNS & vascular imagingGeneral MRIGeneral MRI
Risk of Tissue DepositionLowerHigherModerate
Common Adverse EffectsHypersensitivityNephrogenic systemic fibrosisHypersensitivity
Imaging Phase SensitivityHighModerateModerate

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Gadolinium-Based Contrast Agents

Structural and Stability Differences

GBCAs are categorized into linear and macrocyclic agents based on ligand structure. Gadobenic acid belongs to the linear class, which is less stable and more prone to transmetallation (gadolinium ion release) compared to macrocyclic agents.

Agent Structure Stability (log Kcond) NSF Risk
Gadobenic acid Linear 22.6 Intermediate
Gadodiamide Linear 16.9 High
Gadopentetic acid Linear 17.1 High
Gadoxetic acid Linear 23.0 Intermediate
Gadoteric acid Macrocyclic 25.6 Low
Gadobutrol Macrocyclic 21.8 Low

Key Findings :

  • Macrocyclic agents (e.g., gadoteric acid, gadobutrol) exhibit superior thermodynamic stability, minimizing gadolinium release and NSF risk .
  • Among linear agents, gadobenic acid and gadoxetic acid have higher stability constants, reducing NSF risk compared to gadodiamide and gadopentetic acid .

Key Findings :

  • Gadobenic acid and gadoxetic acid are the only linear GBCAs approved for liver imaging in Europe due to their hepatobiliary excretion .
  • Macrocyclic agents (e.g., gadoteric acid) are preferred for non-hepatic imaging due to superior safety profiles .
Nephrogenic Systemic Fibrosis (NSF)
  • High-risk linear agents (gadodiamide, gadopentetic acid) are contraindicated in CKD stages 4–5 .
  • Gadobenic acid is classified as intermediate-risk but is considered safe for hepatobiliary imaging in CKD patients under ACR guidelines if essential .
Hypersensitivity Reactions
  • Gadobenic acid was implicated in 42.8% of hypersensitivity cases with positive skin tests, significantly higher than other GBCAs (4.7%) .
Gadolinium Retention
  • Linear agents, including gadobenic acid, show persistent gadolinium deposition in the brain (dentate nucleus, globus pallidus) after repeated doses, unlike macrocyclics, which exhibit transient retention .
Analytical Interference

Gadobenic acid and other linear GBCAs interfere with serum iron assays via transmetallation:

Agent Interference Threshold Iron Recovery at 5 mM
Gadobenic acid 1.25 mM ~80%
Gadodiamide 2 mM 41%
Gadopentetic acid 3 mM Not reported
Macrocyclic agents No interference 100%

Mechanism : At acidic pH (4.0), linear GBCAs release gadolinium ions, which compete with Fe³⁺ for binding to transferrin, leading to artificially low iron readings .

Regulatory Status
  • EMA (2017) : Suspended most linear GBCAs except gadobenic acid and gadoxetic acid (restricted to liver imaging) .
  • FDA (2017) : Added warnings for gadolinium retention but allowed continued use of gadobenic acid with risk mitigation .

Q & A

Q. How to integrate Gadobenic acid with emerging imaging modalities (e.g., PET-MRI) for multimodal studies?

  • Answer: Develop dual-labeled probes (e.g., Gadobenic acid conjugated with ⁶⁸Ga-DOTA). Validate co-localization efficiency using autoradiography and MRI co-registration. Address challenges like signal interference via time-gated acquisition protocols .

Data Presentation and Reporting Standards

Q. What are the minimum data requirements for publishing Gadobenic acid studies in compliance with journal guidelines?

  • Answer: Include raw relaxivity values, pharmacokinetic curves, and toxicity thresholds (e.g., LD₅₀). For imaging, provide DICOM files or annotated SNR maps. Adhere to the Beilstein Journal’s standards for compound characterization and supplementary data archiving .

Q. How to structure a manuscript’s methods section to enable replication of Gadobenic acid experiments?

  • Answer: Detail synthesis steps, equipment models (e.g., Bruker Avance III HD NMR), and software versions (e.g., MATLAB R2025a). Use flowcharts for complex protocols. Reference publicly available datasets or code repositories for analytical scripts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.